molecular formula C16H15N3O2S2 B2649698 (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone CAS No. 1798525-42-4

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

Cat. No.: B2649698
CAS No.: 1798525-42-4
M. Wt: 345.44
InChI Key: DDLXXKPQUDJDCD-UHFFFAOYSA-N
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Description

The compound “(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone” features a benzothiazole core linked to an azetidine ring via an ether bond, which is further connected to a 2,4-dimethylthiazole group through a methanone bridge. The benzothiazole moiety is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and kinase inhibitory properties . The 2,4-dimethylthiazole group may contribute to hydrophobic interactions in binding pockets, as seen in kinase inhibitors .

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-9-14(22-10(2)17-9)15(20)19-7-11(8-19)21-16-18-12-5-3-4-6-13(12)23-16/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLXXKPQUDJDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone typically involves multiple steps. One common method includes the reaction of 3-(2-mercaptoacetamido)benzo[d]thiazol-2-ol with 2,4-dimethylthiazole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX) to exert anti-inflammatory effects . The compound can also interact with DNA or proteins, leading to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural Analysis

Key structural analogs and their differences are summarized below:

Compound Name Core Structure Substituents/Modifications Reference
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone Azetidine, benzothiazole, thiazole 2,4-dimethylthiazole; ether linkage to azetidine Target
(3-(Benzo[d][1,3]dioxol-5-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(3,4-dimethoxyphenyl)methanone Pyrazoline, benzodioxole, thiophene 3,4-dimethoxyphenyl; dihydro pyrazoline ring
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Triazole, benzothiazole 2-nitrophenyl; amine at position 5
(4-Amino-2-(methylthio)thiazol-5-yl)(benzo[c][1,2,5]oxadiazol-5-yl)methanone Thiazole, benzoxadiazole Methylthio group; amino substituent on thiazole
1-(3-(2,4-dimethylthiazol-5-yl)-4-oxo-2,4-dihydroindeno[1,2-c]pyrazol-5-yl)-3-(4-methylpiperazin-1-yl)urea Indenopyrazole, thiazole, piperazine Urea linker; 4-methylpiperazine

Key Observations :

  • The 2,4-dimethylthiazole group is structurally similar to substituents in kinase inhibitors, which often employ thiazole derivatives for hydrophobic interactions .
  • Benzothiazole is a common motif in antiproliferative agents, as seen in , but its linkage to azetidine is unique to the target compound.
Physical and Spectral Properties
Property Target Compound Analog () Analog ()
Melting Point Not reported 138–140 °C 210–212 °C (decomp.)
¹H NMR Expected peaks: δ 2.4–2.6 (CH₃), 3.8–4.2 (azetidine) δ 3.23 (pyrazoline CH₂), 6.8–7.2 (aromatic) δ 7.5–8.1 (benzothiazole, triazole)
Synthetic Yield Not reported 63.6% () 82–97% (triazole formation, )

Note: The target compound’s spectral data would distinguish it via azetidine proton signals (δ ~3.8–4.2) and methyl groups on thiazole (δ ~2.4–2.6).

Biological Activity

The compound (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. Its structure incorporates a benzo[d]thiazole moiety, an azetidine ring, and a thiazole derivative, suggesting diverse pharmacological properties. This article reviews the biological activity of this compound based on existing research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H16N2O2SC_{18}H_{16}N_2O_2S with a molecular weight of approximately 356.5 g/mol. The presence of functional groups such as benzo[d]thiazole and azetidine enhances its reactivity and potential interactions in biological systems.

PropertyValue
Molecular FormulaC18H16N2O2SC_{18}H_{16}N_2O_2S
Molecular Weight356.5 g/mol
CAS Number1421525-14-5

Biological Activity Overview

Research indicates that compounds containing benzo[d]thiazole and azetidine moieties frequently exhibit significant biological activities, including:

  • Antimicrobial Activity : Some derivatives show activity against various bacterial strains.
  • Anticancer Properties : Compounds similar to this one have demonstrated antiproliferative effects against cancer cell lines.
  • Anti-inflammatory Effects : The potential for modulating inflammatory responses has been noted in related compounds.

Case Studies and Research Findings

  • Anticancer Activity :
    A study evaluating benzo[d]thiazole derivatives found that certain compounds exhibited cytotoxic effects against leukemia cell lines, highlighting the potential of similar structures to inhibit tumor growth effectively . The cytotoxicity was associated with the ability to induce apoptosis in cancer cells.
    Compound TypeCell Line TestedIC50 (µM)
    Benzo[d]thiazole DerivativeMT-4 (HIV+)4 - 9
    Antiproliferative AgentSolid Tumor LinesVariable
  • Antimicrobial Evaluation :
    Similar compounds were tested against a range of pathogens, including Gram-positive and Gram-negative bacteria. However, many did not show significant antimicrobial activity, suggesting that modifications to the structure may be necessary to enhance efficacy.
  • Molecular Docking Studies :
    Advanced techniques such as molecular docking have been employed to predict the interaction of this compound with various biological targets. These studies suggest that the compound can bind effectively to specific enzymes involved in disease pathways, potentially leading to therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents on the thiazole or azetidine rings can significantly impact their biological efficacy. For instance, introducing different functional groups may enhance solubility or improve binding affinity to target proteins.

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